Product packaging for 1-tert-Butyl-1H-indazole-3-carbaldehyde(Cat. No.:)

1-tert-Butyl-1H-indazole-3-carbaldehyde

Cat. No.: B13298297
M. Wt: 202.25 g/mol
InChI Key: BTZDYMBTHNEADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl-1H-indazole-3-carbaldehyde is a strategically functionalized chemical building block critical for medicinal chemistry and drug discovery research. This compound features a tert-butyl group protecting the N-1 position of the indazole heterocycle, which directs subsequent chemical reactions and enhances the molecular properties for biological testing . The 3-carbaldehyde group serves as a versatile handle for synthetic elaboration, enabling access to diverse libraries of novel derivatives through condensation and nucleophilic addition reactions. For instance, this aldehyde functionality can be used to create (Z)-2-[(1H-indazol-3-yl)methylene] derivatives, which are valuable scaffolds in pharmaceutical development . In research applications, this compound is primarily employed as a precursor for the synthesis of more complex molecules with potential biological activity. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in compounds investigated for various therapeutic areas . The specific N-1 substitution pattern is significant, as regioselective N-alkylation of indazoles represents a key synthetic challenge, and the tert-butyl group at this position confers both steric and electronic influences that can affect the compound's behavior in biological systems . Please note that this product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and implement appropriate safety precautions, including the use of personal protective equipment and working in a chemical fume hood, when handling this material .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B13298297 1-tert-Butyl-1H-indazole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-tert-butylindazole-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-12(2,3)14-11-7-5-4-6-9(11)10(8-15)13-14/h4-8H,1-3H3

InChI Key

BTZDYMBTHNEADY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=N1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Tert Butyl 1h Indazole 3 Carbaldehyde and Its Precursors

Regioselective Functionalization Strategies of the Indazole Core

The indazole ring is an ambident nucleophile, presenting a significant challenge in achieving regioselective functionalization at the N1 and N2 positions. The electronic and steric properties of substituents on the indazole core, as well as the choice of reagents and reaction conditions, play a crucial role in directing the outcome of these reactions. beilstein-journals.orgnih.gov

C3-Formylation Protocols: Innovations and Challenges

Direct formylation at the C3 position of the indazole nucleus is a critical transformation for introducing a versatile aldehyde group. This functional group serves as a linchpin for further molecular elaboration. nih.gov

One of the classical methods for formylation is the Vilsmeier-Haack reaction . ijpcbs.comjk-sci.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic substrates. ijpcbs.comjk-sci.comorganic-chemistry.org For indazoles, the Vilsmeier-Haack reaction has been successfully applied, for instance, in the formylation of 5-nitro-1H-indazole, which yielded the corresponding 3-formyl derivative in high yield. chim.it The reaction proceeds through an electrophilic substitution mechanism where the iminium salt, the active Vilsmeier reagent, is attacked by the electron-rich indazole ring. chemistrysteps.com

Recent innovations have focused on milder and more selective methods. One such approach is the Selectfluor-mediated regioselective C3-formylation of 2H-indazoles . thieme-connect.deresearchgate.net In this microwave-assisted protocol, DMSO serves as the formylating agent. This method provides moderate to excellent yields of 3-formyl 2H-indazoles and is believed to proceed through a radical pathway. thieme-connect.deresearchgate.net

Another important strategy involves the nitrosation of indoles . This method provides a general route to 1H-indazole-3-carboxaldehydes under mild, slightly acidic conditions. nih.govrsc.org This transformation is significant as it allows for the conversion of readily available indoles into the desired indazole-3-carbaldehydes, tolerating a range of electron-donating and electron-withdrawing groups on the indole (B1671886) ring. nih.govrsc.org The process involves the reaction of the indole with a nitrosating agent, followed by rearrangement to the indazole-3-carboxaldehyde. nih.gov

Furthermore, lithiation at the C3 position of an N-protected indazole, followed by quenching with a formylating agent like DMF, is a well-established method for introducing the aldehyde functionality. nih.gov The choice of the N-protecting group is crucial for directing the lithiation to the C3 position. nih.gov

Formylation Protocol Reagents Key Features Typical Yield
Vilsmeier-Haack ReactionPOCl₃, DMFClassical method for electron-rich systems.High (e.g., 92% for 5-nitro-1H-indazole) chim.it
Selectfluor-mediated FormylationSelectfluor, DMSOMicrowave-assisted, radical pathway.Moderate to Excellent thieme-connect.deresearchgate.net
Nitrosation of IndolesNaNO₂, HClMild conditions, from readily available indoles.High (up to 99%) nih.govrsc.org
C3-Lithiation and Formylationn-BuLi, DMFRequires N-protection, good for specific substitution patterns.Dependent on substrate and protecting group.

N1-tert-Butylation Procedures and Stereoelectronic Control

The introduction of a tert-butyl group at the N1 position of the indazole ring is a key step in the synthesis of the target compound. The regioselectivity of N-alkylation is governed by a combination of steric and electronic factors, often referred to as stereoelectronic control. beilstein-journals.orgnih.govresearchgate.net

The bulky tert-butyl group generally favors alkylation at the less sterically hindered N1 position. beilstein-journals.orgresearchgate.net Studies on the N-alkylation of various substituted indazoles have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. beilstein-journals.orgnih.govresearchgate.net For instance, indazoles with substituents at the C3 position, such as carboxymethyl, tert-butyl, and carboxamide groups, exhibit greater than 99% N1 regioselectivity under these conditions. beilstein-journals.orgresearchgate.net

The electronic nature of substituents on the indazole ring also significantly influences the N1/N2 ratio. Electron-withdrawing groups at the C7 position, for example, can lead to excellent N2 regioselectivity. beilstein-journals.orgnih.gov This highlights the intricate interplay of steric hindrance and electronic effects in directing the alkylation.

Quantum mechanical analyses have provided further insight into the high selectivity for N2 alkylation under certain acidic conditions, suggesting that the reaction proceeds through the more stable 1-H tautomer of indazole, leading to a lower activation energy barrier for N2 attack. wuxibiology.com Conversely, under basic conditions, the steric bulk of the incoming electrophile, such as a tert-butyl group, becomes a dominant factor, favoring the N1 isomer. beilstein-journals.orgresearchgate.net

Condition Key Factor Favored Isomer Rationale
NaH in THF with bulky electrophile (e.g., tert-butyl bromide)Steric HindranceN1The bulky tert-butyl group preferentially attacks the less sterically hindered N1 position. beilstein-journals.orgresearchgate.net
Acidic conditions (e.g., with alkyl trichloroacetimidates)Electronic StabilityN2The reaction proceeds through the more stable 1-H tautomer, making the N2 position more nucleophilic. wuxibiology.com
Electron-withdrawing group at C7Electronic EffectsN2The electron-withdrawing group alters the electron density distribution, favoring N2 alkylation. beilstein-journals.orgnih.gov

Multi-Component Reaction Approaches to Indazole Framework Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like indazoles in a single step from simple starting materials. A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to construct the 2H-indazole framework. This methodology is particularly attractive due to its operational simplicity and the use of a sustainable catalyst.

Catalytic Systems for Efficient and Selective Synthesis (e.g., C-H Activation, Palladium/Copper Catalysis)

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency and selectivity. For indazole synthesis and functionalization, transition-metal catalysis has emerged as a powerful tool.

C-H activation has revolutionized the functionalization of heterocyclic compounds. Rhodium(III) and Cobalt(III) catalysts have been effectively used for the synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. These reactions proceed via a cyclative capture mechanism and demonstrate high functional group tolerance.

Palladium and copper catalysis are also widely employed. For instance, a palladium-catalyzed intramolecular amination enables the synthesis of 2-aryl-2H-indazoles. Copper-catalyzed reactions are utilized in the N-arylation of indazoles and in multi-component reactions for the construction of the indazole core. These catalytic systems often operate under mild conditions and offer access to a diverse range of substituted indazoles.

Catalytic System Reaction Type Application in Indazole Synthesis
Rhodium(III)C-H Activation/AnnulationSynthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.
Cobalt(III)C-H Activation/AnnulationConvergent, one-step synthesis of N-aryl-2H-indazoles.
PalladiumCross-Coupling/AminationIntramolecular amination for 2-aryl-2H-indazole synthesis; Negishi coupling for C3-arylation. nih.gov
CopperCross-Coupling/MCRsN-arylation of indazoles; catalyst in three-component synthesis of 2H-indazoles.

Green Chemistry Principles and Sustainable Synthetic Routes for Indazoles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. In the context of indazole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

Recent research has highlighted the use of polyethylene (B3416737) glycol (PEG) as a green solvent for the copper-catalyzed synthesis of 2H-indazoles. Furthermore, the development of visible-light-induced reactions offers a sustainable alternative to traditional heating methods. For example, a metal-free, visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes has been developed for the synthesis of indazoles with high yield and selectivity.

The use of heterogeneous catalysts , such as copper oxide nanoparticles supported on activated carbon, also aligns with green chemistry principles by facilitating catalyst recovery and reuse. These approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective synthetic processes.

Total Synthesis Strategies for Complex Analogs Incorporating the 1-tert-Butyl-1H-indazole-3-carbaldehyde Moiety

While specific examples of the total synthesis of complex natural products or drug candidates that explicitly incorporate the this compound moiety are not prominently featured in the reviewed literature, the synthetic utility of this compound as a versatile building block is evident. The aldehyde functionality at the C3 position is a gateway to a wide array of chemical transformations. nih.gov

For instance, the aldehyde can undergo:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Reductive amination to introduce diverse amine functionalities.

Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, and other derivatives.

Condensation reactions with various nucleophiles to construct other heterocyclic rings, such as oxazoles, thiazoles, or imidazoles, fused or appended to the indazole core.

Given the prevalence of the indazole scaffold in medicinal chemistry, particularly as kinase inhibitors, it is highly probable that this compound and its derivatives serve as key intermediates in the synthesis of complex, biologically active molecules in both academic and industrial research, even if these full synthetic routes are not published in detail. nih.gov The tert-butyl group at the N1 position can provide steric bulk and modulate the electronic properties and metabolic stability of the final compound.

Mechanistic Investigations of Reactivity and Transformations of 1 Tert Butyl 1h Indazole 3 Carbaldehyde

Reactivity Profiles of the Carbaldehyde Moiety

The aldehyde group attached to the C3 position of the indazole ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the indazole nucleus.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. These nucleophilic addition reactions can be the initial step in a cascade of reactions, often leading to the formation of new heterocyclic rings. The general mechanism involves the initial formation of a tetrahedral intermediate, which can then undergo subsequent intramolecular reactions if the nucleophile contains an appropriate functional group.

For instance, reaction with a bifunctional nucleophile, such as a hydrazine (B178648) or a hydroxylamine, can lead to the formation of a hydrazone or oxime, respectively. If the nucleophile contains an additional reactive site, subsequent intramolecular cyclization can occur, leading to the formation of more complex fused heterocyclic systems. The bulky tert-butyl group at the N1 position can sterically influence the approach of the nucleophile and the conformation of the intermediates, potentially affecting the stereochemical outcome of these reactions.

The carbaldehyde functionality of 1-tert-butyl-1H-indazole-3-carbaldehyde readily participates in condensation reactions to form new carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or triethylamine. researchgate.netamazonaws.com The reaction proceeds through a carbanion intermediate generated from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration leads to the formation of a new C=C double bond. These reactions on related indole-3-carbaldehydes are well-documented and proceed in high yields. researchgate.net

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide). The reaction proceeds via a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. organic-chemistry.orgmasterorganicchemistry.com The nature of the substituents on the ylide can influence the stereoselectivity (E/Z) of the resulting alkene. organic-chemistry.org

Table 1: Representative Condensation Reactions of Heteroaromatic Aldehydes This table presents generalized conditions and products for condensation reactions based on analogous heteroaromatic aldehydes.

Reaction TypeTypical ReagentsGeneral Product Structure
Knoevenagel CondensationActive methylene compound (e.g., CH₂(CN)₂, CH₂(CO₂Et)₂), basic catalyst (e.g., piperidine, TEA)1-tert-Butyl-3-(2-substituted-vinyl)-1H-indazole
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CHR)1-tert-Butyl-3-(alkenyl)-1H-indazole

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the indazole ring.

Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 1-tert-butyl-1H-indazole-3-carboxylic acid, can be achieved using a variety of oxidizing agents. Mild conditions are generally preferred to avoid over-oxidation or degradation of the indazole ring. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH, or milder oxidants like silver(I) oxide (Ag₂O) are effective. A highly efficient method for the oxidation of aldehydes to carboxylic acids uses aqueous tert-butyl hydroperoxide in the presence of a catalytic amount of copper(I) chloride (CuCl). researchgate.net

Reduction: The selective reduction of the carbaldehyde to the corresponding primary alcohol, (1-tert-butyl-1H-indazol-3-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its mildness and selectivity for aldehydes and ketones over other functional groups. The reaction is usually carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. For more sterically hindered aldehydes, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although with a lower degree of chemoselectivity.

Table 2: Common Oxidation and Reduction Methods for Aldehydes This table summarizes typical reagents and products for the selective oxidation and reduction of the carbaldehyde moiety.

TransformationTypical ReagentsProduct
OxidationKMnO₄, Ag₂O, t-BuOOH/CuCl1-tert-Butyl-1H-indazole-3-carboxylic acid
ReductionNaBH₄, LiAlH₄(1-tert-Butyl-1H-indazol-3-yl)methanol

Transformations of the Indazole Ring System

The indazole ring itself is an aromatic system and can undergo reactions characteristic of such structures, although its reactivity is modulated by the presence of the nitrogen atoms and the substituents.

The indazole ring is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The position of substitution on the benzene (B151609) portion of the indazole ring is directed by the combined electronic effects of the pyrazole (B372694) ring and the substituents at the N1 and C3 positions.

The N1-tert-butyl group is an ortho, para-directing activator due to its electron-donating inductive effect. stackexchange.com Conversely, the 3-carbaldehyde group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.com Therefore, the regiochemical outcome of an electrophilic attack will be a balance of these opposing effects.

Computational models, often employing density functional theory (DFT), can be used to predict the most likely sites of electrophilic attack by calculating the electron density at various positions on the ring and the relative stabilities of the possible sigma-complex intermediates. beilstein-journals.org For N-alkyl anilines, regioselective nitration can be achieved using tert-butyl nitrite. researchgate.net In the case of this compound, the directing effects would likely favor substitution at the C5 and C7 positions, with the C5 position being potentially more favored due to a combination of electronic and steric factors. Nitration of indazoles has been reported, with some methods showing regioselectivity. chim.it For example, nitration of certain aromatic compounds can be achieved with high regioselectivity under ultrasonic assistance in the presence of specific metal salts. scirp.org

While the indazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. These transformations are less common than substitutions but can provide pathways to novel molecular scaffolds.

Ring-opening of the pyrazole portion of the indazole can sometimes be initiated by strong nucleophiles or reducing agents, particularly if the aromaticity of the benzene ring is disrupted or if there are activating groups present. For instance, some N-substituted indazoles can be susceptible to cleavage under reductive conditions. Reactions involving the ring-opening of epoxides and aziridines with various nucleophiles are well-documented and can sometimes be applied to N-heterocyclic systems. nih.govresearchgate.netmdpi.comresearchgate.net

Rearrangement reactions of indazoles are not prevalent but can be induced thermally or photochemically. These processes might involve the migration of substituents or a skeletal reorganization of the heterocyclic ring system. For this compound, such reactions would likely require significant energy input and could lead to a variety of products depending on the specific conditions employed.

Computational and Theoretical Studies on 1 Tert Butyl 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetic Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of indazole systems. Studies on various indazole derivatives reveal key features of their electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

Theoretical evaluations of other substituted indazoles have demonstrated that global reactivity parameters, including chemical hardness, softness, electronegativity, and electrophilicity, can be calculated to predict their behavior in chemical reactions. researchgate.net These calculations provide a quantitative measure of the molecule's electronic stability and its propensity to interact with other chemical species.

Table 1: Calculated Electronic Properties of Representative Indazole Derivatives (Note: Data is illustrative and based on studies of related compounds, not 1-tert-Butyl-1H-indazole-3-carbaldehyde itself.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1-Butyl-1H-indazole-3-carboxamide (8a)-6.0453-0.862385.18292
1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8b)-5.51394-1.071634.44231
Substituted Indazole Derivative (8c)-5.88654-0.819995.06655

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of indazole derivatives in various environments. mdpi.comnih.govnih.govresearchgate.net These simulations model the movement of atoms and molecules over time, offering insights into how the compound interacts with its surroundings, such as solvent molecules or biological macromolecules. For instance, MD simulations have been used to study the binding affinity and structural stability of indazole-based compounds within the active sites of proteins. mdpi.comnih.govnih.govresearchgate.net Such studies are crucial in drug design, helping to elucidate the mechanism of action of pharmacologically active indazole derivatives.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving indazoles. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures and energies of transition states and intermediates.

Prediction of Regioselectivity and Advanced Reactivity Descriptors

The indazole ring contains two nitrogen atoms, N1 and N2, which can both be sites for electrophilic attack, leading to mixtures of N1- and N2-substituted products in alkylation reactions. beilstein-journals.org Computational chemistry offers tools to predict the regioselectivity of such reactions. Advanced reactivity descriptors, such as Fukui functions and Natural Bond Orbital (NBO) analysis, are particularly useful in this regard. semanticscholar.orgnih.govfaccts.dewikipedia.orgresearchgate.net

The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. faccts.dewikipedia.orgresearchgate.net NBO analysis, on the other hand, provides information about the charge distribution and orbital interactions within the molecule. semanticscholar.orgnih.gov A comprehensive DFT mechanistic study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed that the N1 and N2 partial charges and Fukui indices, calculated via NBO analyses, can successfully rationalize the observed reaction pathways and regioselectivity. semanticscholar.orgnih.gov These computational tools suggest that in many cases, the N1 position of the indazole ring is more electronegative and has a larger Fukui index, indicating greater nucleophilicity. semanticscholar.orgnih.gov Such theoretical predictions are invaluable for guiding synthetic efforts towards the desired regioisomer. researchgate.netbeilstein-journals.org

Theoretical Spectroscopic Signatures and Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Computational methods can predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure. For instance, GIAO (Gauge-Independent Atomic Orbital) calculations at the DFT level have been used to predict the 1H, 13C, and 15N NMR chemical shifts of indazole derivatives with good accuracy. nih.govresearchgate.netresearchgate.net These theoretical spectra are a powerful aid in the structural elucidation of newly synthesized compounds. ipb.ptbeilstein-journals.org

Furthermore, computational studies can provide detailed insights into the non-covalent interactions that govern the supramolecular assembly of indazole derivatives in the solid state and in solution. These interactions include hydrogen bonding and π-π stacking. nih.govresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com For the parent compound, 1H-indazole-3-carbaldehyde, computational and crystallographic studies have shown the presence of strong N-H···O hydrogen bonds that link molecules into one-dimensional chains. researchgate.net The crystal structure is further stabilized by slipped face-to-face π-π interactions and C=O···π interactions. researchgate.net The energies of these intermolecular interactions can be quantified using methods like NBO analysis. researchgate.net In this compound, the N1-H is replaced by the tert-butyl group, precluding the formation of N-H···O hydrogen bonds. However, the potential for C-H···O interactions and π-π stacking remains, which would play a significant role in its crystal packing and interactions with other molecules.

Biomolecular Interactions and Mechanistic Biology of Indazole Derived Compounds Non Clinical Focus

Molecular Recognition and Ligand-Target Binding Mode Analysis

The indazole ring system is recognized as a bioisostere of indole (B1671886) and is capable of forming strong hydrogen bonds as both a donor and acceptor, facilitating its interaction within the hydrophobic pockets of proteins. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of indazole derivatives with their respective targets.

For instance, in the context of anticancer activity, docking simulations of indazole-based diarylurea derivatives with the c-kit receptor tyrosine kinase revealed key interactions. nih.gov Similarly, studies on 3-substituted 1H-indazoles as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) showed that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and the surrounding hydrophobic pockets (A and B), which is crucial for inhibitory activity. nih.gov

Computational analyses of novel 3-carboxamide indazole derivatives targeting the renal cancer-related protein (PDB: 6FEW) have identified specific amino acid residues involved in hydrogen bonding and alkyl-π interactions, which stabilize the ligand-receptor complex. nih.govrsc.org These in silico studies consistently highlight the indazole core's role in anchoring the molecule to the active site, while substituents at various positions fine-tune the binding affinity and selectivity.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

Indazole derivatives have been shown to inhibit a range of enzymes through various molecular mechanisms. Structure-activity relationship (SAR) and molecular modeling studies have provided insights into these inhibitory actions.

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles were found to be potent IDO1 inhibitors. The mechanism involves the interaction of the 1H-indazole ring with the heme iron and hydrophobic pockets of the enzyme. SAR studies indicated that the presence of a carbohydrazide (B1668358) moiety at the C3 position was critical for potent in vitro inhibitory activity. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Through a fragment-led de novo design approach, 1H-indazole-based derivatives were identified as inhibitors of FGFR kinases 1, 2, and 3. nih.gov These compounds act by occupying the ATP-binding site of the kinase domain, thereby preventing phosphorylation and downstream signaling.

Unc-51-like kinase 1 (ULK1): An in silico high-throughput screening campaign identified an indazole derivative as a moderately active ULK1 inhibitor. nih.gov Structure-guided optimization, which included adding an amino group at the 3-position of the indazole ring, led to a significant increase in potency by forming key hydrogen-bonding interactions within the kinase's active site. nih.gov

RIP2 Kinase: The compound 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine was identified as a potent and highly selective inhibitor of RIP2 kinase, a key mediator in inflammatory signaling pathways, with an IC50 value of 5 nM. nih.gov

The following table summarizes the inhibitory activities of selected indazole derivatives against various enzymes.

Compound ClassTarget EnzymeKey Inhibitor(s)IC50 Value
3-Substituted 1H-indazolesIDO1Compound 121720 nM
3-Substituted 1H-indazolesIDO1Compound 122770 nM
1H-Indazole DerivativesFGFR1Compound 1062.0 µM
1H-Indazole DerivativesFGFR2Compound 1060.8 µM
1H-Indazole DerivativesFGFR3Compound 1064.5 µM
3-Aminoindazole DerivativesULK1Compound 1a368 nM
Indazole-based quinolineRIP2 KinaseCompound 1655 nM

Receptor Binding Affinity Studies: Mechanistic and Biophysical Insights

Indazole derivatives have demonstrated significant binding affinities for various receptors, particularly G protein-coupled receptors (GPCRs) like cannabinoid receptors and ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1).

Studies on synthetic cannabinoid receptor agonists have shown that the indazole core generally results in higher binding affinities at both CB1 and CB2 receptors compared to analogous indole or 7-azaindole (B17877) cores. nih.gov For a series of compounds including ADB-BUTINACA, which features a 1-butyl-1H-indazole-3-carboxamide structure, the indazole derivatives consistently displayed higher pKi values than their indole counterparts. nih.gov

In the case of the TRPV1 receptor, the indazole derivative (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, known as ABT-102, acts as a potent and competitive antagonist. nih.gov It effectively inhibits receptor activation by various agonists, including capsaicin, protons, and heat, with IC50 values in the low nanomolar range (1-16 nM). This suggests a direct interaction with the receptor's binding pocket, preventing the conformational changes necessary for channel opening. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki)Functional Assay (IC50)
ABT-102Human TRPV1Not specified5-7 nM (vs. various agonists)
ABT-102Rat TRPV1Not specified1-16 nM (vs. capsaicin)
ADB-BUTINACAHuman CB11.18 nMNot specified
ADB-BUTINACAHuman CB20.38 nMNot specified
APP-BUTINACAHuman CB110.1 nMNot specified
APP-BUTINACAHuman CB23.33 nMNot specified

Modulation of Cellular Pathways: Investigation of Molecular Mechanisms

At the cellular level, indazole derivatives modulate key signaling pathways, often leading to antiproliferative and pro-apoptotic effects in cancer cell lines. A prominent target is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in tumors and controls cell growth, proliferation, and survival. nih.gov

One study demonstrated that a series of 3-amino-1H-indazole derivatives effectively inhibited this pathway. The lead compound, W24, was shown to induce G2/M cell cycle arrest and apoptosis. nih.gov The molecular mechanism involves the regulation of key cellular proteins; W24 treatment led to changes in the expression of Cyclin B1, the pro-apoptotic protein BAD, and the anti-apoptotic protein Bcl-xL. nih.gov Furthermore, this compound was observed to increase intracellular reactive oxygen species (ROS) and alter the mitochondrial membrane potential, events that are upstream of the intrinsic apoptosis pathway. nih.gov By inhibiting the PI3K/AKT/mTOR cascade, these indazole compounds can also suppress cell migration and invasion by downregulating proteins involved in the epithelial-mesenchymal transition (EMT). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Rational Compound Design

SAR studies are crucial for optimizing the potency and selectivity of indazole-based compounds. Research has established several key principles for the rational design of these molecules.

The Indazole Core: The indazole ring is a "privileged structure" that serves as an excellent scaffold. nih.govnih.gov Its substitution pattern is critical for activity. For instance, in a series of indazole-based diarylureas, the indazole ring was found to tolerate various substituents while the N position of a central pyridine (B92270) ring played a key role in antiproliferative activity. nih.gov

Substituents at C3-position: The functional group at the C3 position significantly influences biological activity. For IDO1 inhibitors, a suitably substituted carbohydrazide moiety at C3 was found to be crucial for potent inhibition. nih.gov For synthetic cannabinoids, the C3-carboxamide linker is a common feature, connecting the indazole core to an amino acid head group. nih.gov

Substituents at N1-position: Alkylation at the N1 position of the indazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. In synthetic cannabinoids like ADB-BUTINACA, a butyl group is present at the N1 position. nih.gov

Amino Acid Head Group (in Cannabinoids): For indazole-3-carboxamide-type cannabinoids, the identity of the amino acid moiety dramatically affects receptor affinity and potency. A clear SAR trend has been established where a bulky tert-leucinamide (as in ADB-BUTINACA) confers higher affinity and potency than valinamide (B3267577) (AB-BUTINACA) or phenylalaninamide (APP-BUTINACA). nih.gov

Core Isomers (Indazole vs. Indole): As noted previously, comparative studies have shown that for a given side-chain, the indazole core generally provides higher binding affinity for cannabinoid receptors than an indole core. nih.gov

In Silico Screening and Molecular Docking Studies of 1-tert-Butyl-1H-indazole-3-carbaldehyde Analogs

Computational techniques are pivotal in the discovery and optimization of indazole-based bioactive molecules. 1H-indazole-3-carboxaldehydes are valuable intermediates for synthesizing libraries of 3-substituted indazoles for screening. nih.govrsc.org

In Silico High-Throughput Screening (HTS): Virtual screening of large chemical libraries against a target's crystal structure is a powerful method for identifying novel hits. This approach was successfully used to identify a moderately active indazole-based ULK1 inhibitor, which was then optimized through rational, structure-based design. nih.gov

Molecular Docking: Docking simulations are routinely used to predict the binding poses and affinities of indazole analogs within a target's active site. nih.govnih.gov These studies help rationalize observed SAR data and guide the design of new derivatives with improved interactions. For example, docking studies on novel 3-carboxamide indazoles identified three derivatives with the highest predicted binding energies against a renal cancer-associated protein, correlating with their potential activity. nih.govrsc.org The analysis reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. pnrjournal.comnih.gov This approach allows for the pre-selection of candidates for synthesis and biological evaluation, streamlining the drug discovery process.

Potential Applications of 1 Tert Butyl 1h Indazole 3 Carbaldehyde in Advanced Chemical Systems

The compound 1-tert-Butyl-1H-indazole-3-carbaldehyde serves as a versatile intermediate in organic synthesis, possessing a unique combination of a bulky tert-butyl protecting group, a reactive aldehyde function, and the biologically relevant indazole scaffold. This structure makes it a valuable precursor for creating more complex molecules with tailored properties for various advanced applications.

Future Research Directions and Emerging Paradigms for 1 Tert Butyl 1h Indazole 3 Carbaldehyde

Innovations in Scalable and Environmentally Benign Synthetic Methodologies

The synthesis of indazole derivatives, including 1-tert-Butyl-1H-indazole-3-carbaldehyde, is undergoing a paradigm shift towards green chemistry. benthamdirect.comrsc.org Traditional methods often rely on costly and environmentally challenging materials, such as palladium catalysts. researchgate.net The future of its synthesis lies in developing scalable, cost-effective, and eco-friendly protocols.

Key areas of innovation include:

Catalyst-Free Reactions: A significant push is being made to develop synthetic routes that eliminate the need for expensive and toxic heavy metal catalysts. researchgate.net For instance, new methods for indazole synthesis focus on simple ipso substitution, providing an economically feasible and user-friendly alternative. researchgate.net

Sustainable Solvents and Conditions: Research is exploring the use of green solvents like polyethylene (B3416737) glycol (PEG-400) and 2-propanol to replace hazardous organic solvents. acs.orgnih.gov Furthermore, visible-light-mediated photo-organic synthesis presents a metal-free and efficient methodology for constructing the indazole skeleton. rsc.org

Process Intensification: Methodologies such as flow chemistry and microwave-assisted synthesis are being investigated to enhance reaction efficiency, reduce reaction times, and allow for safer, more controlled production on a larger scale.

Atom Economy: Future synthetic designs will prioritize atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. An optimized procedure for creating 1H-indazole-3-carboxaldehydes from indoles via nitrosation under mild, slightly acidic conditions has been shown to greatly minimize side reactions and improve yields. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
ParameterTraditional MethodologiesEmerging Green Methodologies
CatalystsOften require costly and toxic heavy metals (e.g., Pd, Cu) researchgate.netCatalyst-free, organocatalysts, or earth-abundant metal catalysts benthamdirect.comresearchgate.net
SolventsVolatile and hazardous organic solventsGreen solvents (e.g., PEG-400, water, 2-propanol), or solvent-free conditions acs.orgnih.gov
Energy SourceConventional heating (often for long durations)Visible light (photocatalysis), microwaves, sunlight rsc.org
EfficiencyCan have moderate yields with significant side-product formation nih.govHigh yields, high selectivity, and reduced reaction times rsc.orgnih.gov
ScalabilityCan be challenging and hazardousAmenable to flow chemistry and automated processes for safer scale-up technologynetworks.com

Exploration of Unconventional Reactivity Patterns and Advanced Functionalizations

While this compound is a valuable building block, its full synthetic potential remains to be unlocked. chemimpex.com Future research will delve into novel transformations that go beyond the classical reactivity of the aldehyde and the indazole core, enabling the rapid assembly of complex molecular architectures.

Emerging areas of exploration include:

C-H Functionalization: Direct catalytic functionalization of the indazole ring at various positions (C-H arylation, alkylation, acylation) is a powerful strategy for creating diverse derivatives without the need for pre-functionalized starting materials. researchgate.net

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would allow for the efficient, one-pot synthesis of structurally complex and diverse molecules, which is highly desirable in drug discovery. pharmtech.com

Domino and Cascade Reactions: The development of cascade reactions initiated by the functional groups of the molecule could lead to the synthesis of fused polycyclic indazole systems with interesting photophysical or biological properties. researchgate.net

Photoredox Catalysis: Utilizing the aldehyde in photoredox-catalyzed reactions could open new pathways for radical-based transformations, leading to previously inaccessible molecular structures.

Table 2: Potential Advanced Functionalization Reactions
Reaction TypeDescriptionPotential Product Class
Direct C-H ArylationTransition-metal-catalyzed coupling of C-H bonds on the indazole ring with aryl halides. researchgate.netPoly-aryl-substituted indazoles
Ugi-type Multicomponent ReactionA one-pot reaction involving the aldehyde, an amine, an isocyanide, and a carboxylic acid to form complex amides.Indazole-containing peptidomimetics
[3+2] AnnulationReaction of the indazole core with a three-atom component to construct a new five-membered ring.Fused indazole-heterocyclic systems
Photoredox-mediated Giese AdditionRadical addition to the aldehyde or a derivative, initiated by visible light, to form new C-C bonds.Complex secondary alcohols or ketones

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. iscientific.orgrjptonline.org For this compound, these technologies offer powerful tools for designing novel molecules and predicting synthetic outcomes.

Key applications include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of indazole-containing compounds to design novel molecules with optimized properties (e.g., enhanced binding affinity for a specific biological target). nih.govnih.govfrontiersin.org These models can explore vast chemical spaces to propose innovative structures that a human chemist might not conceive. frontiersin.org

Reaction Prediction and Optimization: ML algorithms can predict the outcome and yield of a chemical reaction by learning from large datasets of experimental results. nih.govresearchgate.net This can be used to optimize the synthesis of this compound or to predict the most effective conditions for its subsequent functionalization, saving significant time and resources. technologynetworks.comprinceton.edu

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes to complex target molecules derived from this compound, breaking down the target into simpler, commercially available precursors. acs.org

Table 3: Applications of AI/ML in Research on this compound
AI/ML ApplicationFunctionSpecific Goal
Generative Models (e.g., VAEs, GANs)Design novel molecular structures with desired properties. nih.goveaspublisher.comCreate new indazole-based drug candidates with high predicted efficacy and low toxicity.
Forward Reaction PredictionPredict the major product(s) and yield of a reaction given reactants and conditions. nih.govresearchgate.netIdentify high-yield pathways for functionalizing the aldehyde or indazole core.
Computer-Aided Synthesis Planning (CASP)Propose step-by-step synthetic pathways for a target molecule. acs.orgGenerate efficient and feasible routes to complex pharmaceuticals starting from this compound.
Property Prediction (QSPR/QSAR)Predict physicochemical and biological properties of a molecule from its structure. easpublisher.comScreen virtual libraries of derivatives for drug-likeness, solubility, and biological activity before synthesis.

Development of Advanced Methodologies for Comprehensive Mechanistic Elucidation

A fundamental understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. numberanalytics.com Future research will employ a synergistic combination of advanced experimental and computational techniques to unravel the intricate mechanistic details of reactions involving this compound.

Methodologies for deeper mechanistic insight include:

In-Situ Spectroscopic Analysis: Techniques like Process Analytical Technology (PAT), including real-time NMR and IR spectroscopy, can monitor the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data. numberanalytics.com

Advanced Kinetic Studies: Methods such as Variable Time Normalization Analysis can help elucidate complex reaction networks and determine the roles of catalysts and intermediates. larionovgroup.com

Computational Chemistry: High-level Density Functional Theory (DFT) and other quantum mechanics methods are indispensable for mapping potential energy surfaces, characterizing transition states, and calculating reaction barriers. nih.govnumberanalytics.com This allows for the validation of proposed mechanisms and the prediction of reactivity and selectivity. numberanalytics.comacs.org

Isotope Labeling Studies: Experiments using isotopically labeled reagents (e.g., with Deuterium, ¹³C, ¹⁵N) can trace the path of atoms through a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

Table 4: Advanced Techniques for Mechanistic Elucidation
TechniqueTypeInformation Gained
Density Functional Theory (DFT)ComputationalTransition state structures, reaction energy profiles, electronic properties of intermediates. numberanalytics.comnumberanalytics.com
Kinetic Isotope Effect (KIE) StudiesExperimentalInformation about rate-determining steps and transition state geometry.
Operando Spectroscopy (e.g., NMR, IR)ExperimentalReal-time observation of species in the reaction mixture, identification of transient intermediates. numberanalytics.com
Diffusion-Ordered NMR Spectroscopy (DOSY)ExperimentalInformation on the association of species in solution, such as catalyst-substrate binding. larionovgroup.com

Q & A

Q. What are the optimal synthetic routes for 1-tert-Butyl-1H-indazole-3-carbaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer: A robust synthesis strategy involves introducing the tert-butyl group via nucleophilic substitution or protective group chemistry. For example, tert-butyl carbamates (e.g., tert-Butyl 3-amino-1H-indazole-1-carboxylate) can serve as intermediates, leveraging Boc protection for regioselectivity . Reaction optimization should explore catalysts (e.g., MnO₂ in DCM for oxidation steps ) and solvents (polar aprotic solvents like DMF for SN2 reactions). Temperature control (e.g., 50–80°C) and reaction time (2–6 hours) are critical to minimize side products. Yield improvements may require iterative adjustments to stoichiometry and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on distinguishing the aldehyde proton (δ ~9.8–10.2 ppm) and tert-butyl group (δ ~1.3–1.5 ppm for CH₃). Compare with analogous compounds like 1H-Benzo[d]imidazole-2-carbaldehyde (δ 10.1 ppm for aldehyde) .
  • IR Spectroscopy : Confirm the C=O stretch (ν ~1680–1720 cm⁻¹) and absence of OH/NH stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group: -C₄H₉).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical electronic structure data for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy functional) can model the electron density and local kinetic energy of the aldehyde and tert-butyl groups . Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or basis set limitations. Validate computational models by:

  • Comparing calculated vs. experimental NMR chemical shifts (δC for carbonyl carbons).
  • Incorporating implicit solvation models (e.g., PCM) to account for solvent polarity.

Q. What strategies mitigate competing reactivity during functionalization of the indazole ring while preserving the tert-butyl group?

Methodological Answer: The tert-butyl group’s steric bulk can hinder electrophilic substitution at the indazole C-5/C-6 positions. To direct reactivity:

  • Use protecting groups (e.g., Boc for NH protection) to block undesired sites .
  • Employ catalytic systems like Ru complexes for selective C-H activation, as demonstrated in imidazole-carbaldehyde syntheses .
  • Optimize temperature (lower temps favor kinetic control) and leaving groups (e.g., halides vs. triflates).

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and oxidative conditions?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 25–40°C. Monitor aldehyde oxidation to carboxylic acid via HPLC or TLC.
  • Oxidative Stress Testing : Expose the compound to H₂O₂ or TBHP (tert-butyl hydroperoxide) and analyze degradation products via LC-MS. Reference safety protocols for handling peroxides .

Data Analysis & Contradiction Resolution

Q. How can conflicting results in reaction yields or purity be systematically analyzed?

Methodological Answer: Adopt iterative qualitative analysis frameworks used in social sciences :

  • Triangulation : Cross-validate HPLC, NMR, and MS data.
  • Root-Cause Analysis : Identify variables (e.g., moisture sensitivity, catalyst batch variability) through controlled experiments.
  • Statistical DOE : Use factorial designs to isolate factors affecting yield (e.g., catalyst loading, solvent purity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.